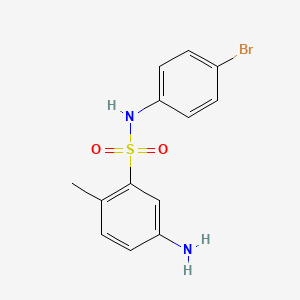

5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide

Description

Properties

IUPAC Name |

5-amino-N-(4-bromophenyl)-2-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN2O2S/c1-9-2-5-11(15)8-13(9)19(17,18)16-12-6-3-10(14)4-7-12/h2-8,16H,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGSDPGCFYYLDEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)S(=O)(=O)NC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of 4-bromoaniline with 2-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve high yields and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can produce nitro or amine derivatives, respectively.

Scientific Research Applications

5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. Additionally, the bromophenyl group can enhance the compound’s binding affinity to target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Analogs

5-Amino-N-(4-iodophenyl)-2-methylbenzene-1-sulfonamide

- Structural Difference : Bromine (Br) replaced by iodine (I).

- Molecular Weight : 388.22 g/mol (vs. ~356.2 g/mol for the bromo analog) .

- However, steric effects may reduce binding efficiency compared to bromine.

5-Amino-N-(4-chlorophenyl)-2-methoxybenzene-1-sulfonamide

- Structural Differences : Bromine replaced by chlorine (Cl); methyl replaced by methoxy (OCH₃).

- Molecular Weight : 258.62 g/mol (lower due to Cl and methoxy substitution) .

- Impact : Methoxy groups increase hydrophilicity but may reduce metabolic stability compared to methyl. Chlorine’s smaller size could marginally improve binding in sterically constrained environments.

N-(4-Fluorophenyl)maleimide Derivatives

- Key Finding : Halogen size (F, Cl, Br, I) had minimal impact on inhibitory potency in maleimide-based inhibitors (IC₅₀ values: 4.34–7.24 μM) .

- Implication : For sulfonamides, bromine’s moderate size and electronic effects may balance steric and binding interactions, making it preferable over smaller halogens (F, Cl) or bulkier iodine.

Substituent-Modified Analogs

5-Amino-N-(4-cyanophenyl)-2-methylbenzene-1-sulfonamide

- Structural Difference: Bromine replaced by cyano (CN).

- Molecular Formula : C₁₄H₁₃N₃O₂S (vs. C₁₃H₁₂BrN₂O₂S for the bromo analog).

- Impact: The electron-withdrawing cyano group enhances polarity and may improve solubility in polar solvents. However, reduced lipophilicity could limit membrane permeability .

5-Amino-N-(3-bromo-4-ethoxyphenyl)-2-methylbenzene-1-sulfonamide

- Structural Difference : Ethoxy (OCH₂CH₃) substituent at the 4-position.

- Molecular Weight : 385.02 g/mol .

5-Amino-N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-methylbenzene-1-sulfonamide

Biological Activity

5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide, commonly referred to as a sulfonamide derivative, has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide an in-depth overview of its biological activity, including antimicrobial, anticancer, and antioxidant properties.

Chemical Structure and Synthesis

The compound features a sulfonamide group attached to a substituted aromatic ring, which is crucial for its biological activity. The presence of the bromine atom on the phenyl group is believed to enhance its antimicrobial efficacy and other pharmacological properties.

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of sulfonamide derivatives, including 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide. Its efficacy was evaluated using various methods:

- Minimum Inhibitory Concentration (MIC) : The compound demonstrated significant antibacterial activity against a range of bacterial strains. For instance, derivatives similar to 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide showed MIC values exceeding 500 µg/mL for several tested strains, indicating moderate antibacterial properties .

- Disc Diffusion Method : This method confirmed the compound's antibacterial effects, particularly against Gram-positive and Gram-negative bacteria. The results indicated that the introduction of the bromine atom may enhance the compound's ability to inhibit bacterial growth .

Anticancer Activity

The anticancer properties of sulfonamide derivatives have been extensively studied, with promising results:

- Cell Line Studies : The compound exhibited significant cytotoxicity against various human cancer cell lines, including cervical (HeLa), leukemia (HL-60), and gastric adenocarcinoma (AGS) cells. Notably, IC50 values ranged from 0.89 to 9.63 µg/mL across different cell lines .

- Mechanisms of Action : Research indicates that 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide may induce apoptosis through both intrinsic and extrinsic pathways. This was evidenced by increased activity of caspases -8 and -9 in treated AGS cells, suggesting that the compound triggers programmed cell death mechanisms .

Antioxidant Activity

The antioxidant capacity of sulfonamide derivatives is another area of interest:

- DPPH Scavenging Assay : The compound's ability to scavenge free radicals was assessed using the DPPH method. Results indicated that while it exhibited some antioxidant activity, it was generally lower compared to standard antioxidants .

Summary of Biological Activities

| Activity Type | Efficacy | Notes |

|---|---|---|

| Antimicrobial | Moderate (MIC > 500 µg/mL) | Effective against various bacterial strains |

| Anticancer | Significant (IC50 range: 0.89–9.63 µg/mL) | Induces apoptosis via caspase activation |

| Antioxidant | Moderate | Lower activity compared to standard antioxidants |

Case Studies

- Anticancer Effects : A study involving AGS cells revealed that treatment with 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide led to a marked increase in late apoptotic cells at concentrations above 5 µg/mL, highlighting its potential as an anticancer agent .

- Antimicrobial Evaluation : In a comparative analysis using disc diffusion methods, compounds similar to 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide showed significant antimicrobial effects against both Gram-positive and Gram-negative bacteria .

Q & A

Green Chemistry Approaches :

- Solvent selection : Replace DCM with cyclopentyl methyl ether (CPME) for safer large-scale synthesis .

- Catalysis : Immobilized lipases reduce reaction times by 40% while maintaining enantiomeric excess >99% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.